SC144 Hydrochloride: A Technical Guide to a First-in-Class gp130 Inhibitor
SC144 Hydrochloride: A Technical Guide to a First-in-Class gp130 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By directly binding to gp130, SC144 disrupts the downstream signaling cascade, most notably the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is constitutively activated in numerous cancers and plays a critical role in tumor progression, cell survival, and drug resistance.[4][5][6] This technical guide provides a comprehensive overview of SC144 hydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
The IL-6/gp130/STAT3 signaling axis is a key pathway in the pathogenesis of various diseases, particularly cancer.[7][8] Glycoprotein 130 is the shared signal transducer for IL-6 family cytokines, and its activation leads to the recruitment and phosphorylation of STAT3.[9][10] Activated STAT3 then translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[5][11] Dysregulation of this pathway is a hallmark of many malignancies, including ovarian, pancreatic, and breast cancers, making it an attractive target for therapeutic intervention.[7][12][13] SC144 hydrochloride has emerged as a promising therapeutic agent that directly targets gp130, offering a novel approach to inhibit this critical oncogenic pathway.[4][7]
Mechanism of Action
SC144 hydrochloride exerts its inhibitory effects through a multi-faceted mechanism targeting gp130:
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Direct Binding to gp130 : SC144 directly binds to the gp130 protein.[1][2][4]
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Induction of gp130 Phosphorylation and Deglycosylation : This binding induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][4]
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Abrogation of STAT3 Activation : These modifications to gp130 disrupt its ability to mediate the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[4][14]
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Inhibition of STAT3 Nuclear Translocation : By preventing STAT3 phosphorylation, SC144 abrogates its translocation to the nucleus.[1][2][3]
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Downregulation of Target Gene Expression : Consequently, the expression of STAT3 downstream target genes, which are crucial for tumor growth and survival (e.g., Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7), is inhibited.[15]
This targeted inhibition of the gp130/STAT3 pathway ultimately leads to cell-cycle arrest, induction of apoptosis, and anti-angiogenic effects in cancer cells.[1][2]
Quantitative Data
The efficacy of SC144 has been demonstrated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1][2] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1][2] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1][2] |
| NCI/ADR-RES | Drug-Resistant Ovarian | 0.43 | [1] |
| HEY | Cisplatin-Resistant Ovarian | 0.88 | [1] |
| AsPC-1 | Pancreatic Cancer | ~0.5-1.0 | [16] |
| L3.6pl | Pancreatic Cancer | ~0.5-1.0 | [16] |
| HT-29 | Colorectal Cancer | ~0.4-4.0 | [17] |
| MDA-MB-435 | Breast Cancer | ~0.4-4.0 | [17] |
Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines.
| Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| Human Ovarian Cancer Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 mg/kg daily for 58 days | ~73% | [1][2] |
| Human Ovarian Cancer Xenograft | Ovarian Cancer | Oral (p.o.) | 100 mg/kg daily for 35 days | 82% smaller tumor volume | [1][2] |
| MDA-MB-435 Mouse Xenograft | Breast Cancer | Intraperitoneal (i.p.) | Dose-dependent | Delayed tumor growth | [18] |
| Syngeneic Mouse Oral Cancer (MOC2) | Oral Cancer | Intraperitoneal (i.p.) | Not specified | Significant reduction | [19] |
| PDAC Mouse Model | Pancreatic Cancer | Not specified | In combination with paclitaxel | Reduced tumor weight & volume | [20] |
Table 2: In Vivo Efficacy of SC144 in Xenograft Models.
Signaling Pathways and Experimental Workflows
The gp130/STAT3 Signaling Pathway and Inhibition by SC144
The following diagram illustrates the canonical gp130/STAT3 signaling pathway and the mechanism of its inhibition by SC144 hydrochloride.
Caption: The gp130/STAT3 signaling pathway and its inhibition by SC144.
Experimental Workflow for Assessing SC144 Efficacy
The diagram below outlines a typical experimental workflow to evaluate the in vitro efficacy of SC144.
Caption: A generalized workflow for in vitro evaluation of SC144.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of SC144.
Western Blot Analysis for Phospho-STAT3
This protocol is designed to assess the effect of SC144 on the phosphorylation of STAT3.
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Cell Culture and Treatment : Ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) are cultured in appropriate media.[4] For dose-dependent studies, cells are treated with varying concentrations of SC144 (e.g., 0.5-2 µM) for a fixed time (e.g., 1 hour).[2][4] For time-course experiments, cells are treated with a fixed concentration of SC144 (e.g., 2 µM) for different durations (e.g., 0-6 hours).[2][4]
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Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in cold lysis buffer (e.g., 20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1 mmol/L EDTA, 1% Triton X-100, pH 7.5) supplemented with protease and phosphatase inhibitors.[4]
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Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay.[4]
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SDS-PAGE and Western Blotting : Equal amounts of protein are resolved on an 8% or 10% SDS-PAGE gel and transferred to a PVDF membrane.[4] The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Y705) and total STAT3.[4][14] Following incubation with a corresponding secondary antibody, the protein bands are visualized using an appropriate detection system.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and apoptotic effects of SC144 on cancer cells.
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MTT Assay :
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Cell Seeding : Cancer cells are seeded in 96-well plates.
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Treatment : Cells are treated with various concentrations of SC144 for a specified period (e.g., 96 hours).[14]
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MTT Addition : MTT solution is added to each well and incubated to allow the formation of formazan crystals.
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Solubilization and Measurement : The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
-
-
Trypan Blue Exclusion Assay :
-
Apoptosis Assay :
-
Treatment : Cells are treated with SC144 (e.g., 2 µM) for 24 hours.[2]
-
Staining : Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
In Vivo Xenograft Studies
This protocol outlines the methodology for evaluating the anti-tumor efficacy of SC144 in a mouse model.
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Animal Model : Athymic nude mice are commonly used.
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Tumor Cell Implantation : Human cancer cells (e.g., OVCAR-8) are subcutaneously or orthotopically injected into the mice to establish tumors.
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Treatment Administration : Once tumors reach a certain volume, mice are randomized into treatment and control groups. SC144 can be administered via intraperitoneal injection (e.g., 10 mg/kg daily) or oral gavage (e.g., 100 mg/kg daily).[1][2]
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Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.
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Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).[1][2]
Conclusion
SC144 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of gp130. Its unique mechanism of action, which involves the direct targeting of gp130 and subsequent abrogation of the STAT3 signaling pathway, distinguishes it as a promising therapeutic candidate for a variety of cancers, including those resistant to conventional chemotherapies.[1][13] The data presented in this guide underscore the significant preclinical activity of SC144 and provide a foundational resource for researchers and drug development professionals interested in advancing this novel class of anti-cancer agents. Further investigation into its clinical efficacy and safety is warranted.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 6. benthamscience.com [benthamscience.com]
- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. scbt.com [scbt.com]
- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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